N-(2,5-difluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(2,5-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: is a complex organic compound characterized by the presence of multiple fluorine atoms, a hydroxyethyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the fluorophenyl and hydroxyethyl groups. Common reagents used in these reactions include fluorobenzene derivatives, ethyl acetoacetate, and urea. The reaction conditions often involve the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, tetrahydropyrimidine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
N-(2,5-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2,5-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
- N-(2,5-DICHLOROPHENYL)-2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
N-(2,5-DIFLUOROPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C21H18F3N3O3 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18F3N3O3/c1-12-16(8-9-28)21(30)27(20(25-12)13-2-4-14(22)5-3-13)11-19(29)26-18-10-15(23)6-7-17(18)24/h2-7,10,28H,8-9,11H2,1H3,(H,26,29) |
InChI Key |
ODQPSBDAGYUDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=C(C=CC(=C3)F)F)CCO |
Origin of Product |
United States |
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